

A Technical Guide to the Physicochemical Characteristics of Tetramethylammonium Fluoride (TMAF) Tetrahydrate

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Compound of Interest

Compound Name: *Tetramethylammonium fluoride tetrahydrate*

Cat. No.: *B103119*

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Introduction

Tetramethylammonium fluoride (TMAF) tetrahydrate is a quaternary ammonium salt that serves as a highly versatile and efficient source of fluoride ions for a multitude of applications in chemical synthesis and materials science.^{[1][2]} Its unique properties, including high solubility in aqueous and some organic media and the relatively "naked" state of its fluoride ion, make it a reagent of choice for researchers, scientists, and drug development professionals.^{[3][4]} Unlike many inorganic fluoride sources, TMAF often allows for reactions under milder conditions, enhancing its utility in the synthesis of complex molecules.^{[1][3]} The tetrahydrate form is noted to be more stable and easier to handle than its anhydrous counterpart.^[1]

This technical guide provides an in-depth overview of the core physicochemical characteristics of TMAF tetrahydrate, supported by experimental data and protocols.

General Physicochemical Properties

TMAF tetrahydrate is typically an off-white to brownish crystalline solid.^[3] It is recognized for its stability under standard conditions and a relatively low melting point, which is advantageous for processes requiring controlled heating.^[3]

Property	Value	Source(s)
CAS Number	17787-40-5	[3]
Molecular Formula	C ₄ H ₂₀ FNO ₄	[3]
Molecular Weight	165.204 g/mol	[3]
Appearance	Off-white to brownish solid	[3]
Melting Point	39-42 °C	[3]
Flash Point	> 230 °F (> 110 °C)	[3]
Purity (Assay)	≥98.0%	[3]

Crystal Structure and Crystallographic Data

Single-crystal X-ray diffraction studies have revealed that TMAF tetrahydrate possesses a tetragonal crystal structure.[5][6] The structure is characterized by a unique hydrogen-bonded framework composed of four-coordinated fluoride ions and three-coordinated water molecules. [5][6] The tetramethylammonium (TMA⁺) cations occupy voids within this intricate network without making direct contact with the fluoride anions.[4][5][6] This arrangement is crucial as it encapsulates the fluoride ion, influencing its reactivity.

Parameter	Value (at -26 °C)	Value (at 22 °C)	Source(s)
Crystal System	Tetragonal	Tetragonal	[5][6]
Space Group	I4 ₁ /a (No. 88)	I4 ₁ /a (No. 88)	[5][6]
Unit Cell Dimension (a)	10.853(5) Å	10.904(7) Å	[5][6]
Unit Cell Dimension (c)	8.065(3) Å	8.102(5) Å	[6]
Formula Units (Z)	4	4	[6]
Calculated Density (ρ _c)	-	1.138 g/cm ³	[6]
Observed Density (ρ _o)	-	1.126 g/cm ³	[6]
N...F Distance	4.03 Å	-	[4][7]
F...H-OH Distance	2.63 Å	-	[4][7]
H—F Contact Distance	1.74 Å	-	[4][7]

Solubility Profile

A key advantage of TMAF tetrahydrate is its enhanced solubility compared to inorganic fluoride salts like KF and CsF, which is attributed to its lower lattice energy.[4] The presence of four water molecules in its hydrated form significantly increases its solubility in water.[2][3]

Solvent	Solubility	Conditions	Source(s)
Water (H ₂ O)	50 mg/mL (302.66 mM)	Requires ultrasonic assistance	[1]
DMSO	2 mg/mL (12.11 mM)	Requires ultrasonic and warming to 60°C	[1]

Note: The solubility in DMSO can be significantly impacted by the hygroscopic nature of the solvent; newly opened DMSO is recommended.[1]

Thermal Properties

Thermogravimetric Analysis (TGA) provides insight into the thermal stability and decomposition profile of TMAF tetrahydrate. The analysis shows an immediate loss of weight upon heating, corresponding to the loss of the four water molecules of hydration. This is followed by the decomposition of the anhydrous salt at higher temperatures.[8]

Thermal Event	Observation	Source(s)
Decomposition Profile	Immediate weight loss upon heating, with an inflection point at 183°C, followed by complete decomposition with no remaining residue.	[8]

Detailed Experimental Protocols

Synthesis and Crystallization of TMAF Tetrahydrate

The synthesis of TMAF tetrahydrate is historically achieved through the neutralization of tetramethylammonium hydroxide (TMAOH) with hydrofluoric acid (HF).[4]

- **Neutralization:** An aqueous solution of TMAOH is carefully titrated with an aqueous solution of HF in a CO₂-free environment to prevent the formation of bicarbonate impurities.[4] The reaction should be monitored with a pH meter until a neutral pH is achieved.
- **Crystallization:** The resulting aqueous solution of TMAF is concentrated under reduced pressure. Crystals of the tetrahydrate are obtained by cooling the solution to approximately 3°C.[6]
- **Isolation:** The formed crystals are isolated by filtration, washed with a small amount of cold deionized water, and dried under a stream of nitrogen or in a desiccator. For X-ray analysis, suitable crystals can be sealed in glass capillaries.[6]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the precise three-dimensional atomic structure of a crystalline material.^[9]

- **Crystal Selection and Mounting:** A high-quality single crystal with well-defined faces and a suitable size (typically <0.5 mm) is selected under a microscope.^{[10][11]} The crystal is mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of cryo-protectant oil.^[10]
- **Data Collection:** The mounted crystal is placed on the diffractometer and cooled to the desired temperature (e.g., -26°C) using a cryostream.^{[6][12]} The diffractometer, equipped with an X-ray source (e.g., CuK α or MoK α) and a detector, rotates the crystal through a series of angles to collect diffraction data.^{[6][9]}
- **Structure Solution and Refinement:** The collected diffraction intensities are processed to determine the unit cell dimensions and space group.^[6] The initial crystal structure is solved using direct methods or Patterson synthesis and is subsequently refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction patterns.^{[5][6]}

Thermal Analysis (TGA/DSC)

Thermal analysis is used to characterize the thermal stability, decomposition, and phase transitions of TMAF tetrahydrate.^{[13][14]}

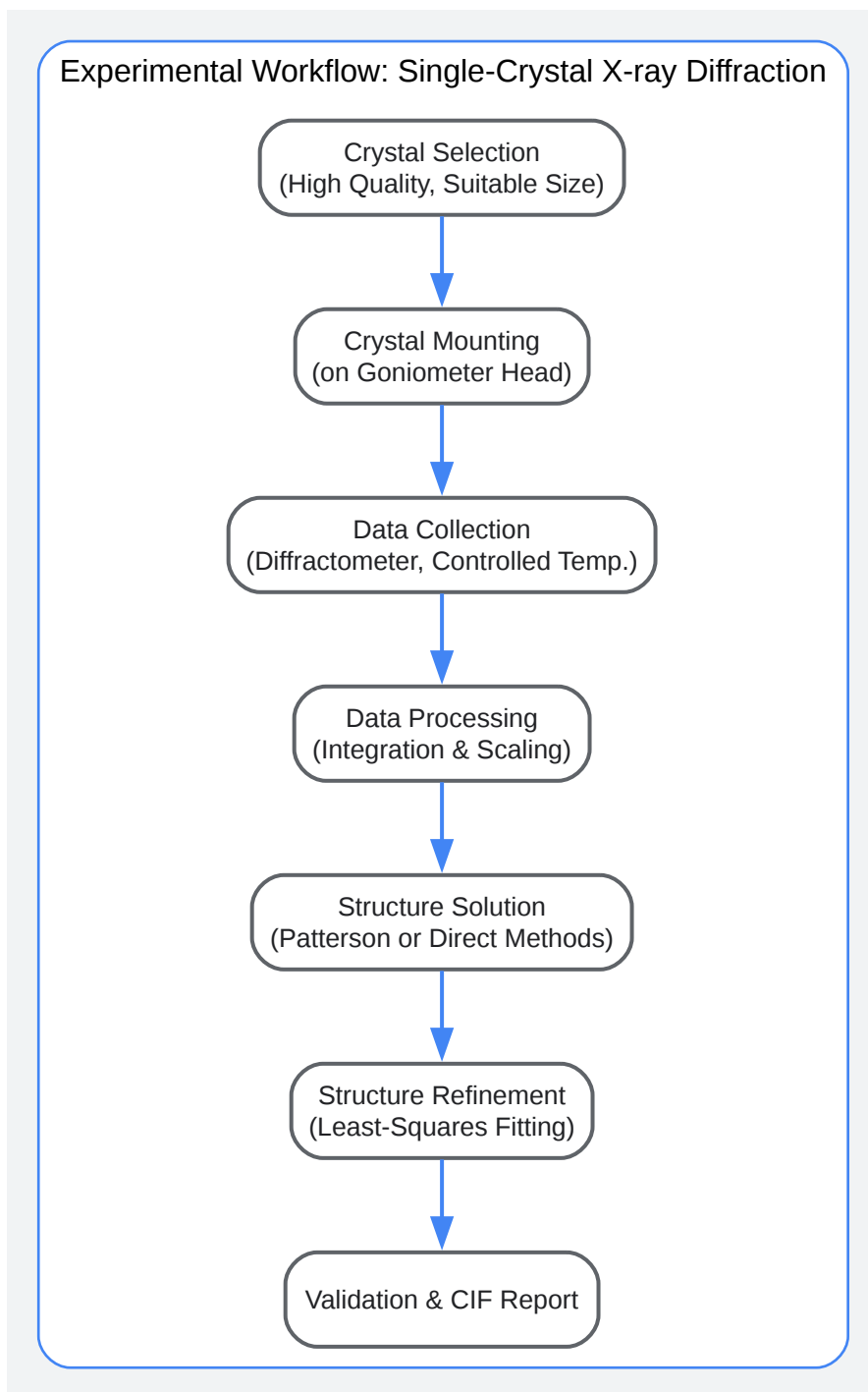
- **Sample Preparation:** A small, accurately weighed amount of TMAF tetrahydrate (typically 5-10 mg) is placed into an inert sample pan (e.g., aluminum or alumina).^[15]
- **Instrument Setup:** The sample pan and an empty reference pan are placed inside the thermal analyzer furnace. The system is purged with an inert gas, such as nitrogen, at a constant flow rate.
- **Analysis:** The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., ambient to 600 °C).^[15] The instrument continuously records the sample's weight (TGA) and the differential heat flow between the sample and reference

(DSC) as a function of temperature.[14] The resulting thermogram reveals temperatures of dehydration and decomposition.[8]

Visualizations

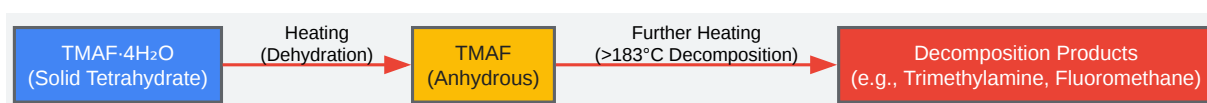
Experimental and Structural Diagrams

The following diagrams illustrate key experimental workflows and structural relationships for TMAF tetrahydrate.

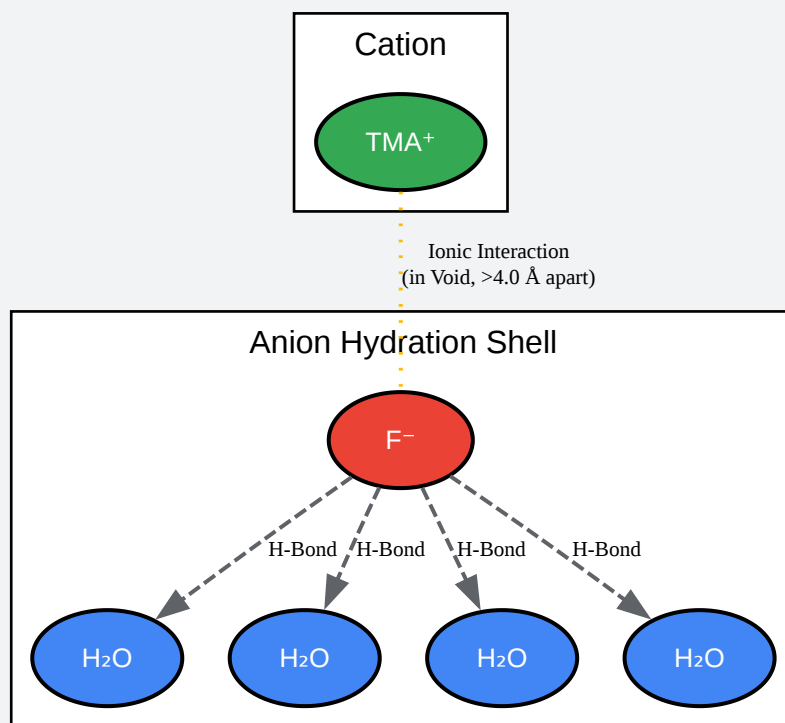


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Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.



Structural Relationships in TMAF Tetrahydrate Crystal



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